molecular formula C24H32N2O7 B4001957 1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate

1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate

Cat. No.: B4001957
M. Wt: 460.5 g/mol
InChI Key: LXUYJNAFFAKKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate is a useful research compound. Its molecular formula is C24H32N2O7 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.22095136 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

Research on analogues of the serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine highlights efforts to improve selectivity and affinity for 5-HT1A receptors, a target for various neurological and psychiatric conditions. Modifications to the molecule have led to compounds with improved affinity and selectivity, indicating the potential for developing more effective therapeutic agents with fewer side effects (Raghupathi et al., 1991).

Crystal Structure and Computational Studies

Compounds structurally related to 1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine have been synthesized and analyzed via single crystal X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the molecular structure, reactive sites, and intermolecular interactions, contributing to the understanding of how structural variations affect biological activity and receptor binding (Kumara et al., 2017).

Antimicrobial Activities

Novel triazole derivatives, including those with structural similarities to 1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine, have been synthesized and screened for antimicrobial activities. These compounds exhibit varying degrees of effectiveness against bacteria and fungi, suggesting their potential application in developing new antimicrobial agents (Bektaş et al., 2010).

Synthesis and Characterization for Diagnostic Applications

The facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives illustrates the application of these compounds in developing positron emission tomography (PET) radiotracers for imaging specific receptors in vivo. Such developments are crucial for advancing diagnostic imaging techniques and understanding receptor dynamics in various diseases (Gao et al., 2012).

Antioxidant Properties

Investigations into the antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives highlight the potential for these compounds to act as radical scavengers. This suggests their possible application in treating oxidative stress-related conditions (Mallesha et al., 2014).

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.C2H2O4/c1-25-20-10-4-3-9-19(20)24-16-14-23(15-17-24)13-7-8-18-27-22-12-6-5-11-21(22)26-2;3-1(4)2(5)6/h3-6,9-12H,7-8,13-18H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUYJNAFFAKKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=CC=C3OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate
Reactant of Route 2
1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate
Reactant of Route 3
1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate
Reactant of Route 5
Reactant of Route 5
1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate
Reactant of Route 6
1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.